N-(1-hydroxybutan-2-yl)-N'-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide
Description
N-(1-hydroxybutan-2-yl)-N'-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core substituted with a 4-methoxyphenyl group, a 5,5-dioxo (sulfonyl) moiety, and an ethanediamide linker. Such derivatives are typically synthesized via multistep reactions involving hydrazinecarbothioamide intermediates, cyclization, and alkylation steps, as seen in analogous heterocyclic systems .
Properties
IUPAC Name |
N'-(1-hydroxybutan-2-yl)-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O6S/c1-3-11(8-23)19-17(24)18(25)20-16-14-9-29(26,27)10-15(14)21-22(16)12-4-6-13(28-2)7-5-12/h4-7,11,23H,3,8-10H2,1-2H3,(H,19,24)(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWGEBVXVLRPDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-hydroxybutan-2-yl)-N'-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a synthetic compound belonging to the thieno[3,4-c]pyrazole class. Its complex structure includes a thieno ring fused to a pyrazole moiety, with substitutions that suggest potential biological activity. This article reviews the biological properties of this compound, focusing on its anti-inflammatory and anti-cancer activities, as well as its interactions with cellular targets.
The molecular formula of the compound is , and its molecular weight is approximately 422.5 g/mol. The structural characteristics contribute to its biological properties and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₄O₆S |
| Molecular Weight | 422.5 g/mol |
| CAS Number | 899961-62-7 |
Anti-inflammatory Properties
Preliminary studies indicate that this compound exhibits anti-inflammatory activity. This effect may be attributed to its ability to modulate signaling pathways associated with inflammation. The presence of the methoxyphenyl group likely enhances its lipophilicity, which could improve bioavailability in biological systems.
Anti-cancer Activity
The compound has also shown anti-cancer potential in various in vitro assays. It appears to interact with specific proteins involved in cell signaling pathways that regulate cancer progression. The initial findings suggest that it may inhibit tumor cell proliferation through mechanisms that require further elucidation via molecular docking studies and additional biochemical assays.
While specific mechanisms of action for this compound have not been fully characterized, it is hypothesized that it interacts with key proteins involved in inflammatory processes and cancer cell signaling. Future research should focus on identifying these targets through advanced techniques such as:
- Molecular Docking: To predict the binding affinity of the compound to various protein targets.
- In Vitro Assays: To confirm biological activity against specific cell lines.
Case Studies and Research Findings
Current literature lacks extensive case studies specifically detailing the biological effects of this compound. However, related compounds within the thieno[3,4-c]pyrazole class have demonstrated significant anti-inflammatory and anti-cancer properties. For instance:
- Thieno[3,4-c]pyrazole Derivatives: These compounds are known for diverse biological activities and have been studied for their anti-inflammatory effects.
- Structural Analogues: Compounds with similar structural motifs have shown promise in inhibiting cancer cell growth and modulating inflammatory responses.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity : The compound has been investigated for its potential antitumor properties. Studies indicate that derivatives of thieno[3,4-c]pyrazoles exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action may involve the inhibition of specific kinases involved in tumor growth and proliferation .
Anti-inflammatory Effects : Research has indicated that the compound may possess anti-inflammatory properties. It could inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation, making it a candidate for treating inflammatory diseases .
Pharmacology
Enzyme Inhibition : The compound has shown promise as an inhibitor of hydroxylase domain (PHD) enzymes. These enzymes are crucial in regulating hypoxia-inducible factors (HIFs), which play a role in cellular responses to low oxygen levels. Inhibiting PHDs can enhance erythropoietin production and red blood cell formation, suggesting applications in anemia treatment .
Drug Development : Given its unique structure, this compound can serve as a scaffold for developing new drugs targeting various diseases. The modifications on the thieno[3,4-c]pyrazole ring can lead to derivatives with enhanced efficacy and selectivity for specific biological targets.
Materials Science
Nanocomposites : The incorporation of this compound into polymer matrices has been explored for creating nanocomposites with improved mechanical and thermal properties. Its unique chemical structure can enhance the interaction between the polymer and filler materials, leading to better performance in applications such as coatings and packaging materials.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of thieno[3,4-c]pyrazoles exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The study highlighted the compound's potential as a lead structure for developing novel anticancer agents .
Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on inflammatory pathways, researchers found that the compound significantly reduced levels of TNF-alpha and IL-6 in vitro. This suggests its potential utility in treating conditions like rheumatoid arthritis or other inflammatory disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several classes of bioactive heterocycles, including 1,2,4-triazoles, pyrazolothienes, and sulfonyl-containing derivatives. Key comparisons are outlined below:
Spectral and Tautomeric Behavior
- IR Spectroscopy: The target compound’s ethanediamide group is expected to show ν(C=O) stretches near 1660–1680 cm⁻¹, similar to hydrazinecarbothioamides . The absence of ν(S–H) (~2500–2600 cm⁻¹) in its thieno[3,4-c]pyrazol core suggests a thione tautomer, analogous to 1,2,4-triazole derivatives .
- NMR Analysis : The 4-methoxyphenyl group would produce distinct aromatic signals (δ 6.8–7.5 ppm in ¹H NMR), while the sulfonyl moiety (5,5-dioxo) would deshield adjacent protons, as observed in sulfonylphenyl-substituted triazoles .
Pharmacological Potential
While direct pharmacological data for the target compound are unavailable, structurally related compounds exhibit diverse bioactivities:
- Antimicrobial Activity : Pyrazole amides () and 1,2,4-triazoles () show efficacy against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) due to electron-withdrawing substituents (e.g., sulfonyl, halogens) enhancing membrane disruption .
- Metabolic Stability : The 5,5-dioxo group in the target compound may improve resistance to oxidative metabolism, a feature shared with sulfonamide drugs .
Q & A
Q. What strategies exist for integrating this compound into multi-step catalytic cycles?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
